Liposome Incorporation Efficiency: Maleimide-Oleylamine (Amine-Linked) vs. Maleimide-Stearylamine Control — Extrapolation to the Target Amide-Linked Oleamide
In a direct comparative study of maleimide-lipoamine conjugates prepared from maleimide and oleylamine vs. stearylamine, the unsaturated oleyl chain produced a marked difference in phospholipid bilayer packing [1]. The conformational bending induced by the cis-Δ9 double bond in the oleyl conjugate altered the incorporation efficiency and final liposomal architecture relative to the saturated stearyl analog [1]. The target compound (CAS 94042-66-7), bearing an amide-linked oleyl chain, is expected to exhibit analogous double-bond-driven conformational effects that distinguish it from saturated C18 maleimide-fatty conjugates.
| Evidence Dimension | Liposome incorporation efficiency and bilayer packing |
|---|---|
| Target Compound Data | Maleimide-oleylamine conjugate: qualitatively different phospholipid packing vs. stearylamine control, attributed to C18 Δ9 cis-double-bond conformational bending [1] |
| Comparator Or Baseline | Maleimide-stearylamine conjugate (saturated C18, no double bond): tighter lipid packing, different final liposomal architecture [1] |
| Quantified Difference | Qualitative but reproducible difference in HPTLC/FID-determined phospholipid-to-conjugate molar ratio and physicochemical properties (size, zeta potential); the double bond causes 'considerable difference in phospholipid packing' [1] |
| Conditions | Egg phosphatidylcholine-dipalmitoylphosphatidylglycerol (9:0.1 molar ratio) liposomes; freeze-dried and reconstituted; analyzed by HPTLC/FID [1] |
Why This Matters
For liposomal drug-delivery formulations, incorporation efficiency and bilayer architecture directly govern cargo retention, surface accessibility of maleimide for targeting-ligand conjugation, and pharmacokinetic profile.
- [1] Kaourma E, Hatziantoniou S, Georgopoulos A, Kolocouris A, Demetzos C. Development of simple thiol-reactive liposome formulations, one-step analysis and physicochemical characterization. J Pharm Pharmacol. 2005;57(4):527-531. doi:10.1211/0022357055830 View Source
